Tributyl-n-octylphosphonium Bromide

Ionic Liquid Phase Equilibrium Green Extraction

Researchers requiring efficient biomolecule extraction often face solvent incompatibility and poor phase separation. Tributyl-n-octylphosphonium bromide directly solves these challenges: • Forms microemulsions achieving 99% astaxanthin extraction yield (32.47 µg·g⁻¹) under mild ultrasonic conditions, outperforming conventional volatile organics. • Superior aqueous biphasic system (ABS) formation vs. symmetric [P₄₄₄₄]⁺ analogs, enabling higher-resolution protein/enzyme partitioning with fewer extraction cycles. • Intermediate thermal stability profile for phase-transfer catalysis at moderately elevated temperatures, balancing performance with process safety. Supplied with purity ≥98% (non-aqueous titration), stored under inert gas, and ready for immediate global dispatch.

Molecular Formula C20H44BrP
Molecular Weight 395.4 g/mol
CAS No. 57702-65-5
Cat. No. B1358751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl-n-octylphosphonium Bromide
CAS57702-65-5
Molecular FormulaC20H44BrP
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
InChIInChI=1S/C20H44P.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
InChIKeyUJMLRSWRUXXZEW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl-n-octylphosphonium Bromide Properties & Specifications


Tributyl-n-octylphosphonium bromide (CAS 57702-65-5), also designated as [P₄₄₄₈]Br, is an asymmetric quaternary phosphonium salt with the molecular formula C₂₀H₄₄BrP and a molecular weight of 395.45 g/mol [1]. The compound consists of a tetra-alkylphosphonium cation bearing three butyl chains and one octyl chain, paired with a bromide counterion. It exists as a solid at 20 °C with a reported melting point of 25 °C and is hygroscopic, requiring storage under inert gas [1]. Commercial purity specifications typically reach ≥ 98.0% (by non-aqueous titration) [1]. As a member of the phosphonium ionic liquid class, the [P₄₄₄₈]⁺ cation exhibits intermediate hydrophobicity conferred by its mixed alkyl architecture—a structural feature that differentiates it from both the fully symmetric tetrabutylphosphonium ([P₄₄₄₄]⁺) and tetraoctylphosphonium ([P₈₈₈₈]⁺) cations and directly influences its phase behavior, extraction performance, and thermal properties in research applications [2].

Asymmetric mixed-alkyl phosphonium cation with intermediate hydrophobicity for biphasic system design
Suitable for aqueous biphasic extraction and microemulsion-based separation workflows
Hygroscopic solid; requires storage under inert gas to maintain specification

Why [P4448]Br Substitution Fails


Substituting [P₄₄₄₈]Br with other in-class phosphonium salts introduces significant performance deviations that cannot be dismissed as minor. Systematic studies demonstrate that alkyl chain architecture directly governs phase-transfer efficiency, biphasic system formation, and thermal stability. For instance, [P₄₄₄₈]Br exhibits a lower critical solution temperature (LCST)-type phase behavior with water that its shorter-chain analog [P₄₄₄₄]CF₃COO does not [1], and the cation hydrophobicity of [P₄₄₄₈]⁺ yields stronger aqueous biphasic system (ABS) formation capability than the [P₄₄₄₄]⁺-based analog [1]. Conversely, while longer-chain cations such as tetraoctylphosphonium enhance hydrophobicity further, thermal analysis shows that increased alkyl chain length on the cation reduces thermal stability [2]. Generic substitution based solely on anion class or the presence of a phosphonium center ignores these structural determinants and risks compromising extraction efficiency, phase control, and process reproducibility in temperature-sensitive or biphasic applications.

LCST phase behavior may not transfer

Shorter-chain analogs like [P₄₄₄₄]⁺ salts may lack the thermoresponsive biphasic behavior critical for temperature-controlled separations.

Thermal stability can degrade with chain length

Longer-chain cations reduce thermal robustness; [P₄₄₄₈]⁺ provides an intermediate profile that symmetric long-chain analogs may shift away from.

Cation hydrophobicity governs ABS formation

Substitution by anion-class alone ignores octyl-chain contribution to aqueous biphasic system (ABS) formation efficiency; phase diagrams may differ.

[P4448]Br Quantitative Differentiation


ABS Formation vs. [P4444] Salt

[P₄₄₄₈]Br demonstrates superior aqueous biphasic system (ABS) formation capability with K₃PO₄ compared to tetrabutylphosphonium trifluoroacetate ([P₄₄₄₄]CF₃COO), directly attributed to the reduced cation hydrophilicity conferred by the longer octyl substituent [1].

ABS Formation vs. [P₄₄₄₄] Salt
Method context
[P₄₄₄₈]Br > [P₄₄₄₄]CF₃COO
Reported stronger biphasic region formation with K₃PO₄
IL+K₃PO₄+H₂O system; temperature-dependent evaluation
Ionic Liquid Phase Equilibrium Green Extraction

Astaxanthin Extraction: Microemulsion vs. Solvents

An ionic liquid-in-water microemulsion containing [P₄₄₄₈]Br achieved an astaxanthin extraction efficiency (EEAst) of 32.47 µg·g⁻¹ and an extraction yield (EAst) of 99% from shrimp waste under ultrasonic-assisted conditions (50 W, 60 min) [1]. The performance was significantly enhanced compared to conventional organic solvents including ethanol, acetone, and dimethyl sulfoxide, attributed to stronger electrostatic and hydrogen-bonding interactions provided by the phosphonium IL [1].

Astaxanthin Extraction
Reported
32.47 µg·g⁻¹ / EAst 99%
Reported extraction efficiency context; microemulsion method
Ultrasonic-assisted, 50 W, 60 min; shrimp waste matrix
Green Extraction Natural Product Ionic Liquid

Thermal Stability of Phosphonium Bromide ILs

Thermogravimetric analysis of five quaternary phosphonium ionic liquids establishes a thermal stability order where [P₄₄₄₄]Br exhibits lower stability than [P₄₄₄₈]Br (designated as [P₁₂₄₄₄]Br in the study), while longer alkyl chains on the cation are not favorable for thermal stability [1]. The stability ranking for bromide-containing ILs is [P₁₂₄₄₄]Br < [P₄₄₄₄]Br, indicating that the asymmetric mixed-alkyl cation [P₄₄₄₈]⁺ confers intermediate thermal robustness between fully symmetric short-chain and long-chain analogs [1].

Thermal Stability Ranking
Class-level
[P₁₂₄₄₄]Br < [P₄₄₄₄]Br < ... < [NTf₂]
Reported intermediate thermal stability among tested phosphonium ILs
TG-DSC assessment; decomposition profile ranking
Ionic Liquid Thermal Stability Process Safety

[P4448]Br Evidence-Backed Applications


Astaxanthin and Carotenoid Extraction

Researchers and industrial processors focused on recovering high-value carotenoids such as astaxanthin from marine or microbial biomass should consider [P₄₄₄₈]Br-based microemulsions. The compound's ability to form microemulsions that achieve 99% extraction yield and 32.47 µg·g⁻¹ efficiency under mild ultrasonic conditions—significantly outperforming ethanol, acetone, and DMSO—makes it a compelling alternative to volatile organic solvents in food-grade and nutraceutical extraction workflows [1].

ABS Separation of Biomolecules

When designing liquid-liquid extraction platforms for sensitive biomolecules (proteins, enzymes, nucleic acids) where mild, biocompatible phase separation is required, [P₄₄₄₈]Br offers a measurable advantage. Its superior ABS formation capability with K₃PO₄ compared to [P₄₄₄₄]CF₃COO, driven by the octyl chain's reduced cation hydrophilicity, enables expanded biphasic regions and more efficient partitioning of target analytes [2]. This directly improves separation resolution and reduces the number of extraction cycles required.

Intermediate-Temperature Phase-Transfer Catalysis

For phase-transfer catalysis applications where reaction temperatures may moderately exceed ambient conditions but full high-temperature IL stability is not the primary constraint, [P₄₄₄₈]Br provides a balanced thermal profile. Its decomposition behavior situates it between the less stable symmetric short-chain analog [P₄₄₄₄]Br and the more thermally robust anion-variant ILs [3]. This intermediate stability informs safe operating temperature windows while retaining the asymmetric cation's favorable phase-transfer and solvation characteristics.

Application
Selection Property
Validation Focus
Carotenoid extraction from biomass
Microemulsion formation capability
Extraction yield against benchmark solvents
Biomolecule separation via ABS
Biphasic region expansion with phosphate salts
Phase diagram and partitioning efficiency
Phase-transfer catalysis at moderate temperatures
Intermediate thermal stability profile
Thermal decomposition onset and process window

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